molecular formula C11H12N2O B1604098 2-(Cyclopentyloxy)nicotinonitrile CAS No. 1016805-97-2

2-(Cyclopentyloxy)nicotinonitrile

Cat. No. B1604098
CAS RN: 1016805-97-2
M. Wt: 188.23 g/mol
InChI Key: ZPMXJSCANAEKAT-UHFFFAOYSA-N
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Description

“2-(Cyclopentyloxy)nicotinonitrile” is a chemical compound with the molecular formula C11H12N2O and a molecular weight of 188.23 . It is used for research purposes and in the manufacture of chemical compounds .


Molecular Structure Analysis

The molecular structure of “2-(Cyclopentyloxy)nicotinonitrile” consists of a pyridine ring with a nitrile group attached to it . The compound’s orthorhombic crystallization in the P21212 space group is composed of a pyridine core flanked by two phenyl rings .


Chemical Reactions Analysis

While specific chemical reactions involving “2-(Cyclopentyloxy)nicotinonitrile” are not available, similar compounds have been studied for their reactivity and stability .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Cyclopentyloxy)nicotinonitrile” are not explicitly mentioned in the available resources .

Scientific Research Applications

Selective Toxicity of Neonicotinoids

Neonicotinoids, including compounds structurally related to 2-(Cyclopentyloxy)nicotinonitrile, show remarkable selectivity due to differences between insect and mammalian nicotinic acetylcholine receptors (nAChRs). These differences underlie the selective toxicity of neonicotinoids, which act as agonists at insect nAChRs without the same level of effectiveness or safety in mammals. This selectivity is foundational for the development and use of neonicotinoids as safe and effective insecticides (Tomizawa & Casida, 2003).

Chemosensing and Pharmacological Properties

Coumarin derivatives, related in function to nicotinonitrile derivatives, have been investigated for their antimicrobial, antioxidant, and anti-inflammatory activities. These compounds, through chemical reactions that include nicotinonitrile as a component, demonstrate significant biological activities, suggesting potential applications in developing new therapeutic agents (Al-Hazmy et al., 2022).

Neonicotinoid Metabolism

Understanding the metabolism of neonicotinoids, which share a common structure with 2-(Cyclopentyloxy)nicotinonitrile, is crucial for evaluating their toxicology and environmental impact. These compounds are metabolized through various pathways involving phase I and II enzymes, leading to products that can affect mammalian health and environmental safety. Insights into their metabolic pathways inform the design of safer and more effective pesticides (Casida, 2011).

Luminescent Properties for Material Science

Nicotinonitrile derivatives, such as 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, exhibit promising luminescent properties, making them potential candidates for applications in material science, particularly as blue light-emitting materials. Their photophysical properties, including absorption and fluorescence, underline the potential for developing new optical materials and devices (Ahipa et al., 2014).

Synthesis and Characterization for Drug Development

The synthesis and characterization of new nicotinonitrile and furo[2,3-b]pyridine derivatives bearing thiophene substituent highlight the versatility of nicotinonitrile compounds in drug development. These derivatives have shown promising cytotoxic activity against various tumor cell lines, underscoring their potential in cancer therapy (Ibrahim et al., 2018).

Mechanism of Action

The mechanism of action of “2-(Cyclopentyloxy)nicotinonitrile” is not explicitly mentioned in the available resources .

Safety and Hazards

The safety data sheet for “2-(Cyclopentyloxy)nicotinonitrile” indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “2-(Cyclopentyloxy)nicotinonitrile” are not explicitly mentioned in the available resources .

properties

IUPAC Name

2-cyclopentyloxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c12-8-9-4-3-7-13-11(9)14-10-5-1-2-6-10/h3-4,7,10H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMXJSCANAEKAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=C(C=CC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640928
Record name 2-(Cyclopentyloxy)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1016805-97-2
Record name 2-(Cyclopentyloxy)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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